DL-Isoleucine can be sourced from both animal and plant proteins, including meat, fish, eggs, dairy products, soy, and legumes. The compound is also produced synthetically through various chemical processes.
DL-Isoleucine is classified as a branched-chain amino acid (BCAA), which includes leucine and valine. These amino acids are known for their role in muscle metabolism and energy production during exercise.
The synthesis of DL-Isoleucine can be achieved through several methods, primarily focusing on the conversion of L-isoleucine to its D-form or vice versa. Two notable synthetic routes include:
For example, one method involves the acetylation of L-isoleucine followed by enzymatic resolution to yield D-alloisoleucine, which can then be converted back to DL-Isoleucine through further reactions .
The molecular formula for DL-Isoleucine is CHNO. The structure features a branched aliphatic chain with an amino group (-NH) and a carboxyl group (-COOH), characteristic of amino acids.
DL-Isoleucine participates in various biochemical reactions, particularly in protein synthesis where it serves as a building block for polypeptides. Additionally, it can undergo transamination reactions where its amino group is transferred to keto acids, forming new amino acids.
In biological systems, DL-Isoleucine can be converted into other metabolites through pathways involving transaminases and dehydrogenases, influencing metabolic processes such as gluconeogenesis and energy production .
The mechanism of action for DL-Isoleucine primarily involves its incorporation into proteins during translation. It also plays a role in regulating blood sugar levels by promoting glucose uptake in muscle cells.
Research indicates that increased levels of branched-chain amino acids like DL-Isoleucine can enhance insulin sensitivity and stimulate muscle protein synthesis, particularly after exercise .
Relevant analyses show that DL-Isoleucine's stability makes it suitable for various applications in food and pharmaceutical industries .
DL-Isoleucine is widely used in nutritional supplements aimed at athletes and bodybuilders due to its role in muscle recovery and energy production. Furthermore, it is utilized in clinical nutrition for patients requiring amino acid supplementation due to malnutrition or metabolic disorders.
In research settings, DL-Isoleucine serves as a model compound for studying metabolic pathways involving branched-chain amino acids, contributing to advancements in understanding muscle metabolism and energy homeostasis .
DL-Isoleucine (C₆H₁₃NO₂; molecular weight 131.17 g/mol) is a racemic mixture comprising equimolar quantities of D- and L-isoleucine enantiomers [4]. It belongs to the branched-chain amino acid (BCAA) family, featuring a 2-amino-3-methylpentanoic acid backbone with two chiral centers at C-2 (α-carbon) and C-3 (β-carbon). This results in four possible stereoisomers: (2S,3S)-L-isoleucine, (2R,3R)-D-isoleucine, (2S,3R)-L-allo-isoleucine, and (2R,3S)-D-allo-isoleucine [6] [10]. The DL designation specifically denotes the racemate of the proteinogenic (2S,3S)- and (2R,3R)- forms, excluding the allo-diastereomers. The IUPAC Standard InChI key is AGPKZVBTJJNPAG-UHFFFAOYSA-N
[4].
Table 1: Stereoisomers of Isoleucine
Configuration (C2,C3) | Designation | Biological Role |
---|---|---|
(2S,3S) | L-Isoleucine | Proteinogenic, essential amino acid |
(2R,3R) | D-Isoleucine | Non-proteinogenic, microbial origin |
(2S,3R) | L-allo-Isoleucine | Non-proteinogenic diastereomer |
(2R,3S) | D-allo-Isoleucine | Non-proteinogenic diastereomer |
Racemic DL-isoleucine forms a conglomerate or racemic compound depending on crystallization conditions. Unlike pure enantiomers, the DL racemate crystallizes in a lattice stabilized by complementary packing of opposite configurations. X-ray diffraction reveals that ionic interactions between the α-ammonium (-NH₃⁺) and α-carboxylate (-COO⁻) groups dominate crystal cohesion, with hydrophobic interactions between ethyl and methyl side chains further enhancing stability [5]. The racemic crystals exhibit distinct melting points and solubility profiles compared to enantiopure forms due to altered lattice energies. For example, DL-isoleucine typically displays higher aqueous solubility than L-isoleucine, attributed to reduced lattice energy in the racemic crystal structure [6].
Table 2: Crystallographic Properties of Isoleucine Forms
Property | DL-Isoleucine (Racemate) | L-Isoleucine (Enantiopure) |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁/c | P2₁2₁2₁ |
Dominant Interactions | Ionic networks + hydrophobic packing | Homochiral H-bonding networks |
Solubility (g/100ml, 25°C) | ~4.12 (higher) | ~3.79 (lower) |
The stereochemistry of isoleucine hinges on two key concepts:
DL-Isoleucine is resolvable into its enantiomers via chiral techniques like droplet counter-current chromatography (DCCC) using chiral selectors (e.g., copper(II)-N-dodecyl-L-proline complexes) [2] or chiral stationary phases (e.g., Chirasil-Val derivatives) in liquid chromatography [10].
Structurally, DL-isoleucine mirrors its enantiopure components in bond lengths, angles, and hybridization but diverges in supramolecular organization and chiral interactions:
Table 3: Structural and Functional Comparison of Isoleucine Forms
Characteristic | DL-Isoleucine | L-Isoleucine | D-Isoleucine |
---|---|---|---|
Configuration (C2,C3) | Racemic (2S,3S + 2R,3R) | (2S,3S) | (2R,3R) |
Optical Activity | None (rac) | Levorotatory (‒) | Dextrorotatory (+) |
Protein Incorporation | No | Yes | No |
Biosynthetic Pathway | Not applicable | Threonine-derived (bacteria) | Microbial fermentation |
Chromatographic Resolution | Requires chiral phase | Baseline separation from D | Baseline separation from L |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9